Diammonium 1-hexadecyl 2-sulphonatosuccinate
Description
Diammonium 1-hexadecyl 2-sulphonatosuccinate (CAS: 94236-98-3; EC: 304-096-8) is an organosulfonate compound characterized by a hexadecyl (C₁₆H₃₃) hydrophobic tail and a sulphonatosuccinate hydrophilic head group, with two ammonium counterions. This structure confers surfactant properties, making it suitable for applications in detergents, emulsifiers, or specialty chemical formulations.
Properties
CAS No. |
94236-94-9 |
|---|---|
Molecular Formula |
C20H44N2O7S |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
diazanium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);2*1H3 |
InChI Key |
FOIBHKKRXICHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 1-hexadecyl 2-sulphonatosuccinate typically involves the reaction of hexadecyl alcohol with maleic anhydride to form 1-hexadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield 1-hexadecyl 2-sulphonatosuccinate. Finally, the sulphonated product is neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Diammonium 1-hexadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding alcohol derivative.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone derivative.
Reduction: The major product is 1-hexadecyl succinate.
Substitution: Various substituted succinates depending on the nucleophile used.
Scientific Research Applications
Diammonium 1-hexadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of diammonium 1-hexadecyl 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry, biology, and industry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares diammonium 1-hexadecyl 2-sulphonatosuccinate with analogues differing in alkyl chain length, counterion type, or functional groups.
Alkyl Chain Variations
Notes:
- Longer alkyl chains (e.g., icosyl, C₂₀) increase hydrophobicity, enhancing lipid solubility but reducing water dispersibility.
- Unsaturation (e.g., octadec-9-enyl) improves flexibility and may lower melting points .
Counterion Variations
Functional Impact :
- Ammonium counterions may enhance biodegradability compared to sodium salts but are less thermally stable.
- Sodium salts dominate commercial surfactants due to cost and stability in aqueous formulations .
Functional Group Modifications
Notes:
Research Findings and Industrial Relevance
- Critical Micelle Concentration (CMC) : Longer alkyl chains (e.g., C₁₆ vs. C₁₀) lower CMC, increasing efficiency as surfactants. Ammonium salts generally exhibit lower CMC than sodium analogues in acidic conditions .
- Environmental Impact : Ammonium-based sulfonates are less persistent in aquatic systems compared to sodium salts but require pH-controlled disposal .
- Market Trends : Sodium sulfosuccinates dominate pharmaceuticals and detergents, while ammonium variants are niche products for specialized formulations (e.g., agrochemicals) .
Biological Activity
Diammonium 1-hexadecyl 2-sulphonatosuccinate (CAS Number: 44150031) is a surfactant compound with potential applications in various fields, including cosmetics and pharmaceuticals. Its unique structure, characterized by a long hydrophobic hexadecyl chain and anionic sulphonate group, contributes to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula . The presence of both ammonium and sulphonate groups allows it to exhibit amphiphilic behavior, which is crucial for its function as a surfactant. This property enables it to lower surface tension and stabilize emulsions, making it valuable in formulations.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for use in antimicrobial formulations.
- Mechanism of Action : The compound disrupts microbial cell membranes due to its surfactant properties, leading to cell lysis. This mechanism is particularly effective against Gram-positive bacteria, which are more susceptible to membrane disruption.
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that while this compound can be toxic at high concentrations, it exhibits selective toxicity towards certain cancer cell lines.
- Case Study : A study evaluated its effects on human breast cancer (MCF-7) and colon cancer (HT-29) cells. Results showed that concentrations above 100 µM significantly reduced cell viability, suggesting potential for targeted cancer therapies .
Biocompatibility
In cosmetic applications, biocompatibility is crucial. Studies have indicated that at lower concentrations (below 10 µM), this compound shows minimal cytotoxic effects on human dermal fibroblasts, suggesting its safety for topical formulations .
Data Summary
Applications in Research
This compound has been utilized in various research contexts:
- Emulsification Studies : It serves as an emulsifier in cosmetic formulations, enhancing stability and texture.
- Drug Delivery Systems : Its surfactant properties are being explored for improving the solubility and bioavailability of poorly soluble drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
